molecular formula C34H20Cl2N4O2S2 B10967153 N,N'-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide]

N,N'-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide]

Cat. No.: B10967153
M. Wt: 651.6 g/mol
InChI Key: JBBKFRBJYJDRJB-UHFFFAOYSA-N
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Description

N,N’-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is a complex organic compound that features a benzene ring substituted with quinoline and thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] typically involves multiple steps:

    Formation of Quinoline Derivatives: The initial step involves the synthesis of quinoline derivatives through the Skraup synthesis, which includes the reaction of aniline, glycerol, and sulfuric acid with an oxidizing agent such as nitrobenzene.

    Thiophene Derivatives: The thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling Reactions: The quinoline and thiophene derivatives are then coupled with a benzene-1,4-dicarboxylic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the thiophene rings using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N,N’-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N’-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer activity.

    Pathways Involved: It may also interfere with the electron transport chain in bacterial cells, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-benzene-1,2-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}
  • 1,4-Di(1H-pyrazol-4-yl)benzene
  • 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)

Uniqueness

N,N’-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide] is unique due to its specific combination of quinoline and thiophene derivatives, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C34H20Cl2N4O2S2

Molecular Weight

651.6 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[4-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C34H20Cl2N4O2S2/c35-31-15-13-29(43-31)27-17-23(21-5-1-3-7-25(21)39-27)33(41)37-19-9-11-20(12-10-19)38-34(42)24-18-28(30-14-16-32(36)44-30)40-26-8-4-2-6-22(24)26/h1-18H,(H,37,41)(H,38,42)

InChI Key

JBBKFRBJYJDRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl

Origin of Product

United States

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